molecular formula C9H13BrN2 B1401097 [(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine CAS No. 1454907-20-0

[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine

Cat. No. B1401097
M. Wt: 229.12 g/mol
InChI Key: IYVSBTXMJJNBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromopyridin-2-yl)methylamine” is a chemical compound that is used for the synthesis of polycyclic azaarenes . It is available for purchase from various suppliers.

Scientific Research Applications

1. Anti-Fibrosis Activity Research

  • Application Summary : A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were designed and synthesized for their potential biological activities. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
  • Methods & Procedures : The compounds were synthesized and their biological activities were evaluated against HSC-T6. The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results & Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

2. Suzuki Cross-Coupling Reaction

  • Application Summary : The Suzuki cross-coupling reaction is a type of chemical reaction, where the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide using a palladium catalyst, is used to synthesize a series of novel pyridine derivatives .
  • Methods & Procedures : The reaction involves the use of 5-bromo-2-methylpyridin-3-amine as a starting material. The reaction is catalyzed by palladium and results in the formation of novel pyridine derivatives .
  • Results & Outcomes : The reaction resulted in the synthesis of a series of novel pyridine derivatives. The compounds were analyzed using quantum mechanical investigations and biological activities .

3. Anti-Thrombolytic Activity Research

  • Application Summary : A series of novel pyridine derivatives were synthesized and their anti-thrombolytic activities were evaluated .
  • Methods & Procedures : The compounds were synthesized and their biological activities were evaluated. The anti-thrombolytic activity was evaluated by clot formation in human blood .
  • Results & Outcomes : The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)11-6-9-4-3-8(10)5-12-9/h3-5,7,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVSBTXMJJNBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine

Synthesis routes and methods

Procedure details

To a solution of (5-Bromo-pyridin-2-yl)-methylamine (0.350 g, 1.871 mmol) in dry acetonitrile (7.0 mL) is added acetone (119 mg, 2.05 mmol) at room temperature. After stirring for 1 hour at room temperature, sodium Triacetoxy borohydride (595 mg, 2.807 mmol) is added then stir at room temperature for 16 hours. The volatiles are removed under reduced pressure, diluted with saturated aqueous bicarbonate solution and ethyl acetate. The organic layer separated and aqueous layer is extracted with ethyl acetate. Combined organic layer is dried over sodium sulphate, solvent is evaporated in vacuo and crude is purified by column chromatography eluting in 6% methanol in CH2Cl2 to afford the title compound (160 mg). 1H-NMR (400 MHz, DMSO-d6) δ: 0.98 (d, J=6.24 Hz, 6H), 2.66-2.73 (m, 1H), 3.76 (s, 2H), 7.44 (d, J=8.36 Hz, 1H), 7.97-7.80 (dd, J1=8.4 Hz, J2=2.4 Hz, 1H), 8.59 (d, J=2.32 Hz, 1H). LC-MS (m/z): [M+H]=230.9.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine
Reactant of Route 3
[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine
Reactant of Route 4
Reactant of Route 4
[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine
Reactant of Route 5
Reactant of Route 5
[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine
Reactant of Route 6
Reactant of Route 6
[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.